Dfmti

Beschreibung

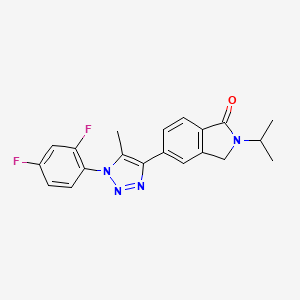

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-[1-(2,4-difluorophenyl)-5-methyltriazol-4-yl]-2-propan-2-yl-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N4O/c1-11(2)25-10-14-8-13(4-6-16(14)20(25)27)19-12(3)26(24-23-19)18-7-5-15(21)9-17(18)22/h4-9,11H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZVYGIANGOHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=C(C=C(C=C2)F)F)C3=CC4=C(C=C3)C(=O)N(C4)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of DFMO: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluoromethylornithine (DFMO), also known as eflornithine, is a potent and irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. This guide provides a comprehensive technical overview of the mechanism of action of DFMO, detailing its molecular interactions, downstream cellular consequences, and the intricate signaling pathways it modulates. Quantitative data on its inhibitory activity and effects on polyamine levels are presented, along with detailed experimental protocols for key assays. Visualizations of the core mechanism and associated signaling pathways are provided to facilitate a deeper understanding of DFMO's therapeutic potential.

Introduction

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell growth, proliferation, and differentiation.[1] Their intracellular concentrations are tightly regulated, and dysregulation of polyamine metabolism is a hallmark of various cancers. Ornithine decarboxylase (ODC) catalyzes the first and rate-limiting step in polyamine synthesis, the conversion of ornithine to putrescine.[1] Consequently, ODC has emerged as a critical target for anti-cancer drug development. DFMO is a structural analog of ornithine that acts as a suicide inhibitor of ODC, leading to the depletion of intracellular polyamine pools and subsequent cytostatic effects.[1]

Primary Mechanism of Action: Irreversible Inhibition of Ornithine Decarboxylase

DFMO functions as an enzyme-activated, irreversible inhibitor of ODC.[1] The catalytic mechanism involves the decarboxylation of the natural substrate, ornithine. DFMO, upon entering the active site of ODC, is recognized as a substrate and undergoes decarboxylation. This process generates a highly reactive intermediate that covalently binds to a nucleophilic residue within the active site, permanently inactivating the enzyme. This "suicide inhibition" mechanism ensures a prolonged and potent suppression of ODC activity.

Quantitative Inhibition Data

The inhibitory potency of DFMO against ODC has been quantified in various studies. The data below summarizes key inhibitory parameters.

| Parameter | Value | Cell Line/Source | Reference |

| IC50 (D-DFMO) | ~7.5 µM | Human | [2] |

Downstream Effects: Polyamine Depletion

The irreversible inhibition of ODC by DFMO leads to a significant reduction in the intracellular concentrations of polyamines. The depletion of putrescine, the direct product of the ODC-catalyzed reaction, is the most immediate effect. This is followed by a decrease in the levels of spermidine and, to a lesser extent, spermine, as the precursor pool for their synthesis is diminished.

Quantitative Analysis of Polyamine Depletion

The extent of polyamine depletion following DFMO treatment has been documented in various cancer cell lines. The table below provides a summary of these findings.

| Cell Line | DFMO Concentration | Treatment Duration | Putrescine Reduction (%) | Spermidine Reduction (%) | Spermine Reduction (%) | Reference |

| LAN-1 (Neuroblastoma) | Not Specified | Not Specified | Depleted | 84 | 47 | [3] |

| ACI-98 (Endometrial Cancer) | 0.25 mM | Not Specified | ~100 | ~80 | ~20 | [4] |

| ACI-45 (Endometrial Cancer) | 0.25 mM | Not Specified | ~100 | ~60 | No significant change | [4] |

Modulation of Cellular Signaling Pathways

The cellular response to DFMO-induced polyamine depletion is complex and involves the modulation of multiple signaling pathways that govern cell survival, proliferation, and cell cycle progression. A notable finding is the induction of two opposing signaling pathways in neuroblastoma cells.[3]

Pro-Survival Signaling: The PI3K/Akt Pathway

DFMO treatment has been shown to induce the phosphorylation of Akt/protein kinase B (PKB) at Ser473 and glycogen synthase kinase-3beta (GSK-3β) at Ser9, promoting cell survival.[3] This activation of the PI3K/Akt pathway appears to be a compensatory response to the cytostatic effects of polyamine depletion, potentially explaining the moderate efficacy of DFMO as a monotherapy in some clinical trials.[3]

Cell Cycle Arrest: The p27Kip1 Pathway

Concurrently, DFMO induces the phosphorylation of the cyclin-dependent kinase inhibitor p27Kip1 at Ser10 and Thr198.[3] This phosphorylation pattern is associated with the nuclear export and stabilization of p27Kip1, respectively, leading to a G1 cell cycle arrest.[3] This effect is central to the anti-proliferative activity of DFMO.

Experimental Protocols

Ornithine Decarboxylase (ODC) Activity Assay (Radiolabeling Method)

This protocol is based on the measurement of ¹⁴CO₂ released from L-[1-¹⁴C]ornithine.

Materials:

-

L-[1-¹⁴C]ornithine

-

Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 2.5 mM DTT, 0.1 mM EDTA, 0.1 mM pyridoxal phosphate)

-

Scintillation vials with rubber stoppers and center wells

-

Filter paper discs

-

Hyamine hydroxide or other CO₂ trapping agent

-

Trichloroacetic acid (TCA)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare cell lysates by homogenizing cells in lysis buffer on ice.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

-

To each scintillation vial, add a specific amount of cell lysate (e.g., 100-200 µg of protein).

-

Place a filter paper disc soaked in hyamine hydroxide into the center well of the scintillation vial.

-

Initiate the reaction by adding L-[1-¹⁴C]ornithine to the cell lysate.

-

Seal the vials tightly with rubber stoppers and incubate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by injecting TCA into the reaction mixture through the rubber stopper.

-

Continue incubation for an additional period (e.g., 30 minutes) to ensure complete trapping of the released ¹⁴CO₂ by the hyamine hydroxide.

-

Remove the filter paper from the center well and place it in a new scintillation vial containing scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate ODC activity as picomoles of ¹⁴CO₂ released per milligram of protein per hour.

Quantification of Intracellular Polyamines by High-Performance Liquid Chromatography (HPLC)

This protocol involves the derivatization of polyamines followed by separation and detection using reverse-phase HPLC.

Materials:

-

Perchloric acid (PCA)

-

Dansyl chloride or other derivatizing agent

-

HPLC system with a C18 reverse-phase column and a fluorescence or UV detector

-

Acetonitrile

-

Water (HPLC grade)

-

Polyamine standards (putrescine, spermidine, spermine)

Procedure:

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding a specific volume of cold PCA (e.g., 0.2 M).

-

Incubate on ice to allow for protein precipitation.

-

Centrifuge to pellet the precipitated protein and collect the supernatant containing the polyamines.

-

Derivatize the polyamines in the supernatant by adding the derivatizing agent (e.g., dansyl chloride) and incubating at an elevated temperature (e.g., 60°C).

-

After derivatization, inject a specific volume of the sample into the HPLC system.

-

Separate the derivatized polyamines using a gradient of acetonitrile and water.

-

Detect the separated polyamines using a fluorescence or UV detector at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.

-

Quantify the polyamine levels by comparing the peak areas of the samples to those of the polyamine standards.

-

Normalize the polyamine concentrations to the protein content of the initial cell pellet.

Conclusion

DFMO's mechanism of action is centered on the irreversible inhibition of ornithine decarboxylase, leading to the depletion of intracellular polyamines. This primary effect triggers a cascade of downstream events, most notably the induction of opposing signaling pathways that regulate cell survival and cell cycle progression. The in-depth understanding of these mechanisms, supported by quantitative data and robust experimental protocols, is crucial for the continued development and optimization of DFMO as a therapeutic agent, particularly in the context of combination therapies for cancer and other hyperproliferative disorders. Further proteomic studies will likely unveil a more intricate network of cellular responses to DFMO, providing additional targets for therapeutic intervention.

References

- 1. Difluoromethylornithine (DFMO) and Neuroblastoma: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ornithine Decarboxylase Inhibition by DFMO Activates Opposing Signaling Pathways via Phosphorylation of both Akt/PKB and p27Kip1 in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Inducing Apoptosis in Cancer Cells: A Technical Guide to the Mechanisms of DFMT

For researchers, scientists, and drug development professionals, understanding the precise mechanisms by which therapeutic agents induce apoptosis is paramount. This guide provides an in-depth technical overview of how "DFMT" induces programmed cell death in cancer cells. It is important to note that the acronym "DFMT" can refer to two distinct therapeutic strategies: Drug-Free Macromolecular Therapeutics and Dimethyl Fumarate . This guide will address the apoptotic mechanisms of both.

Section 1: Drug-Free Macromolecular Therapeutics (DFMT)

Drug-Free Macromolecular Therapeutics (DFMT) represents a novel paradigm in nanomedicine. This strategy triggers apoptosis through the biorecognition and subsequent crosslinking of cell surface receptors on malignant cells, without the use of traditional low molecular weight drugs.[1] The primary application discussed in the literature is in the context of malignant B cells, such as those in Chronic Lymphocytic Leukemia (CLL).[1]

Core Mechanism: Receptor Crosslinking

The DFMT system is comprised of two key components that work in a two-step process:

-

Bispecific Engager : This consists of a Fab' fragment of an antibody conjugated to a morpholino oligonucleotide (Fab'-MORF1). This engager specifically recognizes and binds to a cell surface antigen, such as CD20 or CD38 on malignant B cells.

-

Multivalent Effector : This is typically human serum albumin (HSA) that has been decorated with multiple copies of a complementary morpholino oligonucleotide (HSA-(MORF2)x).

The process unfolds as follows: the Fab'-MORF1 engager first binds to the target receptors on the cancer cell. Subsequently, the HSA-(MORF2)x effector is introduced and hybridizes with the MORF1 on the engagers. This creates extensive crosslinking of the target receptors on the cell surface, which initiates the apoptotic signaling cascade.[1] Dual-targeting strategies, engaging both CD20 and CD38, have demonstrated greater efficacy than single-target approaches.[1]

Signaling Pathway: The Mitochondrial Connection

The crosslinking of surface receptors by DFMT predominantly activates the intrinsic, or mitochondrial, pathway of apoptosis.[1][2][3][4] This pathway is characterized by the following key events:

-

Mitochondrial Membrane Depolarization : The initiation of the apoptotic signal leads to a loss of the mitochondrial membrane potential.[1]

-

Regulation by Bcl-2 Family Proteins : The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is shifted in favor of apoptosis. DFMT treatment leads to an increased Bax/Bcl-2 expression ratio.[1][5][6][7][8][9]

-

Cytochrome C Release : The altered mitochondrial membrane permeability results in the release of cytochrome c from the intermembrane space into the cytosol.[1][3][4]

-

Caspase Activation : In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates initiator caspase-9.[3][10][11] Caspase-9 then activates executioner caspases, such as caspase-3, which carry out the systematic dismantling of the cell.[1][10][11][12] DFMT has been shown to increase the activity of caspase-3.[1]

Quantitative Data

| Parameter | Cell Line/Sample Type | Treatment | Result | Reference |

| Apoptosis Induction | CLL Patient Samples (CD20-targeted) | DFMT | 62.5% of samples showed effective apoptosis | [1] |

| Apoptosis Induction | CLL Patient Samples (CD38-targeted) | DFMT | 42.9% of samples showed effective apoptosis | [1] |

| Bax/Bcl-2 Ratio | Daudi Cells | DARA DFMT | Significant Increase | [1] |

| Cytochrome C Release | Daudi Cells | DARA DFMT | Significant Increase | [1] |

| Caspase-3 Activity | Daudi Cells | DARA DFMT | Significant Increase | [1] |

Experimental Protocols

-

Mitochondrial Membrane Depolarization Assay (JC-1 Staining)

-

Cell Preparation : Treat cancer cells (e.g., Daudi) with DFMT constructs for a specified time. Include untreated cells and positive controls (e.g., CCCP).

-

Staining : Resuspend cells in media containing JC-1 dye and incubate.

-

Analysis : Analyze the cells using a flow cytometer. Healthy cells with polarized mitochondria will exhibit red fluorescence, while apoptotic cells with depolarized mitochondria will show green fluorescence. The ratio of red to green fluorescence indicates the level of depolarization.[1]

-

-

Bax/Bcl-2 Expression Ratio (Immunostaining and Flow Cytometry)

-

Cell Treatment : Treat cells with DFMT as described above.

-

Fixation and Permeabilization : Fix and permeabilize the cells to allow antibody access to intracellular proteins.

-

Immunostaining : Incubate cells with fluorescently labeled antibodies specific for Bax and Bcl-2.

-

Analysis : Analyze the fluorescence intensity for each protein using a flow cytometer. Calculate the ratio of Bax to Bcl-2 expression.[1]

-

-

Caspase-3 Activity Assay (PhiPhiLux® Assay)

-

Cell Treatment : Treat cells with DFMT.

-

Assay : Utilize a fluorogenic substrate for caspase-3, such as the PhiPhiLux® kit, according to the manufacturer's instructions.

-

Analysis : Measure the fluorescence generated by the cleavage of the substrate by active caspase-3 using a flow cytometer.[1]

-

-

Cytochrome C Release Assay (ELISA)

-

Cell Fractionation : Following DFMT treatment, lyse the cells and separate the cytosolic fraction from the mitochondrial fraction by centrifugation.

-

ELISA : Quantify the amount of cytochrome c in the cytosolic fraction using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Analysis : Compare the levels of cytosolic cytochrome c in treated cells to untreated controls.[1]

-

Section 2: Dimethyl Fumarate (DMF)

Dimethyl Fumarate (DMF) is an oral therapeutic agent that has demonstrated efficacy in treating certain inflammatory conditions and is being investigated for its anti-cancer properties. Its mechanism of inducing apoptosis in cancer cells is multifaceted, primarily involving the inhibition of key survival signaling pathways and the induction of oxidative stress.

Core Mechanism: Inhibition of Pro-Survival Pathways and Induction of Oxidative Stress

DMF's pro-apoptotic effects in cancer cells are largely attributed to:

-

Inhibition of NF-κB and STAT3 Signaling : In cancer cells, particularly in certain hematological malignancies like Adult T-cell Leukemia/Lymphoma, the NF-κB and STAT3 signaling pathways are often constitutively active, promoting cell survival and proliferation. DMF has been shown to inhibit the activation of both canonical and non-canonical NF-κB pathways, as well as the tyrosine phosphorylation of STAT3.[13] This suppression leads to a decrease in the expression of anti-apoptotic proteins such as c-IAP2 and survivin.[13]

-

Induction of Reactive Oxygen Species (ROS) : DMF can increase the intracellular levels of Reactive Oxygen Species (ROS).[14] While moderate levels of ROS can promote cancer cell survival, high levels induce significant cellular damage, leading to apoptosis.[14][15][16] This is often due to damage to mitochondria, proteins, and DNA.[16]

Signaling Pathway: A Multi-pronged Attack

The apoptotic cascade initiated by DMF involves several interconnected events:

-

Inhibition of NF-κB and STAT3 : DMF's primary action is to suppress these pro-survival transcription factors.[13]

-

Downregulation of Anti-Apoptotic Proteins : The inhibition of NF-κB and STAT3 leads to reduced transcription of their target genes, which include anti-apoptotic proteins like Bcl-2, Bcl-xL, XIAP, and survivin.[17]

-

Induction of Oxidative Stress : DMF can increase ROS levels, which can independently trigger the mitochondrial pathway of apoptosis.

-

Mitochondrial Pathway Activation : The combination of downregulated anti-apoptotic proteins and increased ROS leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

-

Caspase Activation and PARP Cleavage : The activation of executioner caspases, such as caspase-3 and -7, leads to the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis.[13][17]

References

- 1. researchgate.net [researchgate.net]

- 2. The mitochondrial pathways of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondrial Control of Apoptosis - Creative BioMart [creativebiomart.net]

- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BCL-2 family proteins: changing pa ... | Article | H1 Connect [archive.connect.h1.co]

- 8. BCL-2 family proteins: changing partners in the dance towards death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. google.com [google.com]

- 10. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Caspase 3-mediated stimulation of tumor cell repopulation during cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dimethyl Fumarate Induces Apoptosis via Inhibiting NF-κB and STAT3 Signaling in Adult T-cell Leukemia/Lymphoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Models of reactive oxygen species in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

In-Depth Technical Guide to Drug-Free Macromolecular Therapeutics (DFMT) Nanoconjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drug-Free Macromolecular Therapeutics (DFMT) represent a novel paradigm in nanomedicine, designed to induce apoptosis in target cells without the use of traditional cytotoxic drugs. This approach minimizes off-target toxicity and overcomes drug resistance mechanisms. DFMT nanoconjugates are a two-component system engineered to achieve targeted crosslinking of cell surface receptors, thereby initiating programmed cell death. This guide provides a comprehensive technical overview of the core components of DFMT nanoconjugates, their synthesis, characterization, and mechanism of action, with a focus on their application in treating B-cell malignancies.

Core Components of DFMT Nanoconjugates

DFMT nanoconjugates consist of two primary components that self-assemble at the target cell surface: the Bispecific Engager and the Crosslinking Effector .[1][2] The interaction between these two components is mediated by the high-fidelity hybridization of complementary morpholino oligonucleotides (MORFs).

-

Bispecific Engager: This component is responsible for targeting the nanoconjugate to specific cells. It is composed of a targeting moiety, typically a monoclonal antibody (mAb) or an antibody fragment (Fab'), conjugated to a 25-base morpholino oligonucleotide, designated as MORF1.[1] The antibody portion recognizes and binds to a specific cell surface receptor, such as CD20 on B-cells.

-

Crosslinking Effector: The role of this component is to induce the clustering of the cell surface receptors bound by the bispecific engager. It consists of a biocompatible macromolecular carrier, such as human serum albumin (HSA) or N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer, grafted with multiple copies of the complementary 25-base morpholino oligonucleotide, MORF2.[1]

The fundamental principle of DFMT lies in the sequential administration of these two components. The bispecific engager is introduced first to pre-target the cancer cells. Subsequently, the crosslinking effector is administered and binds to the MORF1 on the cell-bound engagers via MORF1-MORF2 hybridization, leading to the crosslinking of the targeted receptors and the induction of apoptosis.[2]

Physicochemical Properties of DFMT Nanoconjugates

The efficacy and safety of DFMT nanoconjugates are critically dependent on their physicochemical properties. The following table summarizes key quantitative data for typical DFMT components.

| Property | Bispecific Engager (Antibody-MORF1) | Crosslinking Effector (HPMA-MORF2) | Reference |

| Molecular Weight (Mw) | ~150 - 160 kDa | 50 - 100 kDa | |

| Hydrodynamic Diameter (Dh) | 10 - 15 nm | 15 - 30 nm | |

| Polydispersity Index (PDI) | < 0.2 | < 0.3 | |

| Zeta Potential (ζ) | Near-neutral | Slightly negative | |

| MORF Conjugation Efficiency | > 90% | Variable, dependent on synthesis |

Experimental Protocols

Synthesis of Bispecific Engager (Antibody-MORF1 Conjugate)

This protocol describes the conjugation of a maleimide-functionalized morpholino oligonucleotide (MORF1) to a thiolated antibody.

Materials:

-

Monoclonal antibody (e.g., anti-CD20)

-

Traut's reagent (2-iminothiolane)

-

Maleimide-functionalized MORF1

-

Phosphate-buffered saline (PBS), pH 7.4

-

EDTA

-

Size-exclusion chromatography (SEC) column (e.g., Sephacryl S-300)

Procedure:

-

Antibody Thiolation:

-

Dissolve the antibody in PBS with 5 mM EDTA.

-

Add a 20-fold molar excess of Traut's reagent.

-

Incubate for 1 hour at room temperature.

-

Remove excess Traut's reagent by SEC.

-

-

Conjugation:

-

Immediately add a 5-fold molar excess of maleimide-functionalized MORF1 to the thiolated antibody.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Purify the antibody-MORF1 conjugate by SEC to remove unconjugated MORF1.

-

Concentrate the final product using a centrifugal filter device.

-

-

Characterization:

-

Determine the concentration of the antibody and MORF1 using UV-Vis spectrophotometry.

-

Confirm the integrity of the conjugate by SDS-PAGE and SEC-MALS.

-

Synthesis of Crosslinking Effector (HPMA-MORF2 Conjugate)

This protocol outlines the synthesis of an HPMA copolymer grafted with multiple MORF2 oligonucleotides.

Materials:

-

HPMA monomer

-

N-methacryloyl-glycylglycine p-nitrophenyl ester (MA-GG-ONp)

-

2,2'-azobis(2-methylpropionamidine) dihydrochloride (AIBN)

-

Amino-functionalized MORF2

-

N,N-dimethylformamide (DMF)

-

Acetone

-

Dialysis tubing (MWCO 10 kDa)

Procedure:

-

HPMA Copolymer Synthesis:

-

Dissolve HPMA and MA-GG-ONp in DMF.

-

Add AIBN as a radical initiator.

-

Polymerize at 60°C for 24 hours under a nitrogen atmosphere.

-

Precipitate the polymer in acetone and dry under vacuum.

-

-

MORF2 Conjugation:

-

Dissolve the HPMA copolymer and amino-functionalized MORF2 in DMF.

-

Add a catalytic amount of a non-nucleophilic base (e.g., DIPEA).

-

Stir at room temperature for 24 hours.

-

-

Purification:

-

Dialyze the reaction mixture against deionized water for 48 hours to remove unreacted MORF2 and other small molecules.

-

Lyophilize the purified HPMA-MORF2 conjugate.

-

-

Characterization:

-

Determine the molecular weight and PDI of the copolymer by SEC-MALS.

-

Quantify the amount of conjugated MORF2 by UV-Vis spectrophotometry.

-

Mechanism of Action: Signaling Pathway of DFMT-Induced Apoptosis

The crosslinking of cell surface receptors, such as CD20, by DFMT nanoconjugates triggers the extrinsic pathway of apoptosis. This process involves the recruitment of adaptor proteins and the activation of a caspase cascade, ultimately leading to programmed cell death.

Caption: DFMT-mediated crosslinking of CD20 receptors induces apoptosis.

Experimental Workflow for In Vitro Efficacy Assessment

The following diagram illustrates a typical workflow for evaluating the efficacy of DFMT nanoconjugates in vitro.

References

Drug-Free Macromolecular Therapeutics (DFMT): A New Paradigm in Nanomedicine

An In-depth Technical Guide

Abstract

Drug-Free Macromolecular Therapeutics (DFMT) represents a novel and promising paradigm in nanomedicine, particularly for the treatment of hematological B-cell malignancies. This approach circumvents the use of traditional cytotoxic drugs by inducing apoptosis in cancer cells through a precisely engineered, two-component system that triggers receptor crosslinking on the cell surface. This technical guide provides a comprehensive overview of the core principles of DFMT, its mechanism of action, detailed experimental protocols for its evaluation, and a summary of key quantitative data. The guide is intended for researchers, scientists, and drug development professionals working in the fields of nanomedicine, oncology, and immunology.

Introduction to Drug-Free Macromolecular Therapeutics (DFMT)

DFMT is an innovative therapeutic strategy that leverages the principles of biorecognition and self-assembly to induce programmed cell death (apoptosis) in target cells without the need for conventional chemotherapeutic agents.[1][2] The core of the DFMT concept lies in a two-component system comprising a bispecific engager and a crosslinking effector.[1][3]

-

The Bispecific Engager: This component consists of a targeting moiety, typically an antibody fragment (Fab'), conjugated to a single-stranded morpholino oligonucleotide (MORF1). The Fab' fragment is designed to specifically bind to a surface receptor on the target cancer cell, such as CD20 on B-cell lymphomas.[1][4]

-

The Crosslinking Effector: This component is a macromolecule, such as human serum albumin (HSA) or a biocompatible polymer like N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer, grafted with multiple copies of the complementary morpholino oligonucleotide (MORF2).[1][3]

The therapeutic action is initiated by the sequential administration of these two components. First, the bispecific engager is introduced and binds to the target receptors on the cancer cells. Subsequently, the crosslinking effector is administered and, through the highly specific and stable hybridization of the complementary MORF1 and MORF2 oligonucleotides, it crosslinks the receptor-bound engagers. This extensive receptor clustering mimics natural cellular processes and triggers a cascade of intracellular signals leading to apoptosis.[1][4]

Mechanism of Action: Signaling Pathways in DFMT-Induced Apoptosis

The crosslinking of surface receptors, such as CD20, by the DFMT system initiates a well-defined signaling cascade that culminates in apoptotic cell death.[1][3] The primary mechanism involves the induction of intracellular calcium influx, followed by mitochondrial depolarization and the activation of caspases.[1]

CD20 Crosslinking and Initiation of Apoptosis

The binding of the bispecific engager to CD20 receptors, followed by the hybridization with the multivalent crosslinking effector, leads to the formation of large receptor clusters on the cell surface. This hyper-crosslinking is the critical initiating event for the downstream signaling pathways.

Apoptotic Signaling Cascade

The clustering of CD20 receptors triggers a downstream signaling cascade involving calcium influx, mitochondrial dysfunction, and caspase activation, ultimately leading to apoptosis.

Data Presentation

The efficacy of DFMT has been demonstrated in various in vitro and in vivo studies. The following tables summarize key quantitative data from representative experiments.

| Cell Line | DFMT Components | Concentration (µM) | Apoptosis (%) | Reference |

| Raji | Fab'-MORF1 + P-(MORF2)x | 0.5 | 45 ± 5 | [4] |

| Raji | Fab'-MORF1 + P-(MORF2)x | 1.0 | 65 ± 7 | [4] |

| Patient-derived CLL cells | Fab'-MORF1 + P-MORF2 | 0.5 | 30 ± 8 | [1] |

| Animal Model | Treatment Group | Tumor Growth Inhibition (%) | Survival Rate (%) | Reference |

| Raji Xenograft | Control | 0 | 0 | [3] |

| Raji Xenograft | Single-target DFMT | 60 | 40 | [3] |

| Raji Xenograft | Dual-target DFMT (CD20+CD38) | 85 | 80 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of DFMT.

Synthesis of DFMT Nanoconjugates

Objective: To synthesize the bispecific engager (Fab'-MORF1) and the crosslinking effector (Polymer-MORF2).

Workflow:

Protocol:

-

Preparation of Fab' Fragments:

-

Digest the parent antibody (e.g., anti-CD20 mAb) with pepsin to obtain F(ab')2 fragments.

-

Reduce the F(ab')2 fragments using a reducing agent (e.g., dithiothreitol) to yield Fab' fragments with free thiol groups.

-

Purify the Fab' fragments using size-exclusion chromatography.

-

-

Synthesis of Bispecific Engager (Fab'-MORF1):

-

Activate the MORF1 oligonucleotide with a heterobifunctional crosslinker (e.g., SMCC) to introduce a maleimide group.

-

React the maleimide-activated MORF1 with the thiol groups on the Fab' fragments.

-

Purify the Fab'-MORF1 conjugate using ion-exchange chromatography.

-

-

Synthesis of Crosslinking Effector (Polymer-MORF2):

-

Synthesize the polymer backbone (e.g., HPMA copolymer) with reactive side chains.

-

Activate the MORF2 oligonucleotide with a reactive group that can couple to the polymer.

-

React the activated MORF2 with the polymer backbone.

-

Purify the Polymer-MORF2 conjugate by dialysis and size-exclusion chromatography.

-

In Vitro Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after DFMT treatment.

Protocol:

-

Seed target cells (e.g., Raji cells) in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Treat the cells with the bispecific engager (Fab'-MORF1) for 1 hour at 37°C.

-

Wash the cells to remove unbound engager.

-

Add the crosslinking effector (Polymer-MORF2) and incubate for the desired time (e.g., 24 hours) at 37°C.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

FITC-positive, PI-negative cells are considered early apoptotic.

-

FITC-positive, PI-positive cells are considered late apoptotic/necrotic.

-

Caspase-3/7 Activity Assay

Objective: To measure the activity of executioner caspases 3 and 7 as an indicator of apoptosis.

Protocol:

-

Treat cells with DFMT as described in the apoptosis assay protocol.

-

After the incubation period, add a luminogenic caspase-3/7 substrate to each well.

-

Incubate at room temperature for 1 hour.

-

Measure the luminescence using a plate reader. The luminescence intensity is proportional to the caspase-3/7 activity.

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of DFMT in a living organism.

Protocol:

-

Implant human B-cell lymphoma cells (e.g., Raji cells) subcutaneously into immunodeficient mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (e.g., control, single-target DFMT, dual-target DFMT).

-

Administer the DFMT components intravenously according to a predetermined dosing schedule.

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Monitor animal survival.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Conclusion

Drug-Free Macromolecular Therapeutics (DFMT) offers a highly innovative and specific approach to cancer therapy. By harnessing the power of biorecognition to induce apoptosis through receptor crosslinking, DFMT avoids the systemic toxicity associated with traditional chemotherapy. The modular nature of the DFMT system allows for adaptation to different cancer types by simply changing the targeting moiety. The data and protocols presented in this guide provide a solid foundation for further research and development of this promising nanomedicine platform. Continued investigation into the detailed molecular mechanisms and optimization of the delivery strategies will be crucial for the successful clinical translation of DFMT.

References

- 1. Drug-Free Macromolecular Therapeutics Induce Apoptosis of Patient Chronic Lymphocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug-free Macromolecular Therapeutics Induce Apoptosis in Cells Isolated from Patients with B Cell Malignancies with Enhanced Apoptosis Induction by Pretreatment with Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evolution from Drug-Free Macromolecular Therapeutics (DFMT) to Multi-Antigen T Cell Hybridizers (MATCH) – Kopecek / Yang Lab – University of Utah [kopeceklab.com]

- 4. Drug-free macromolecular therapeutics: Impact of structure on induction of apoptosis in Raji B cells - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Therapeutic Era: A Technical Guide to Drug-Free Macromolecular Therapeutics

An In-depth Exploration of the Core Principles, Experimental Validation, and Future Directions for Researchers, Scientists, and Drug Development Professionals.

Drug-Free Macromolecular Therapeutics (DFMTs) represent a paradigm shift in nanomedicine, offering a novel approach to treating diseases like B-cell malignancies without the use of traditional cytotoxic drugs.[1][2][3] This technical guide delves into the foundational principles of DFMTs, their mechanisms of action, and the experimental methodologies used to validate their therapeutic potential. By leveraging the principles of molecular biorecognition and polymer chemistry, DFMTs induce apoptosis in target cells through the specific crosslinking of cell surface receptors.[4][5]

Foundational Principles of Drug-Free Macromolecular Therapeutics

The core concept of DFMTs lies in their ability to trigger programmed cell death (apoptosis) in malignant cells by physically clustering specific, non-internalizing cell surface receptors.[6] This is achieved without a small molecule drug payload, thereby circumventing the off-target toxicity often associated with conventional chemotherapy.[3] The quintessential example of this approach involves the crosslinking of the CD20 antigen on the surface of B-lymphoma cells.[4]

The DFMT system is typically composed of two key components:

-

A Targeting Moiety: This is often an antibody fragment (Fab') or another ligand that specifically binds to a cell surface receptor on the target cell.[7] This component is conjugated with a biorecognition motif, such as a specific peptide or oligonucleotide sequence.[4][8]

-

A Macromolecular Crosslinker: This is a biocompatible polymer backbone, frequently N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer, grafted with multiple copies of the complementary biorecognition motif.[4][9]

The therapeutic action unfolds in a two-step process. First, the targeting moiety is administered and binds to the receptors on the cancer cells. Subsequently, the macromolecular crosslinker is introduced. The complementary biorecognition motifs on the targeting moiety and the polymer backbone then bind to each other, leading to the crosslinking of the cell surface receptors.[7][8] This hyper-crosslinking initiates a downstream signaling cascade that culminates in apoptosis.[5]

A significant advantage of this approach is the multivalency of the polymer conjugate, which leads to a superior binding affinity and more potent apoptosis induction compared to bivalent monoclonal antibodies.[6] Furthermore, the mechanism is independent of the host's immune effector cells, which are required for the action of many therapeutic antibodies.[6]

Quantitative Data on Therapeutic Efficacy and Physicochemical Properties

The efficacy of DFMTs has been demonstrated in various preclinical models. The following tables summarize key quantitative data from these studies.

| In Vivo Efficacy in a Systemic B-cell Lymphoma Model | |

| Treatment Group | Paralysis-Free Survival |

| PBS | 0% |

| Rituximab | ~17% |

| 1F5 mAb | ~33% |

| DFMT (consecutive treatment, 1h interval) | ~71% |

| DFMT (consecutive treatment, 5h interval) | ~83% |

| Data from a study in SCID mice injected with luciferase-expressing Raji cells.[1] |

| Whole-Body Bioluminescence Intensity in B-cell Lymphoma Model (Day 25) | |

| Treatment Group | Bioluminescence Intensity (photons/s/cm²/sr) |

| PBS | ~1.5 x 10⁸ |

| Rituximab | ~1.0 x 10⁸ |

| 1F5 mAb | ~0.5 x 10⁸ |

| DFMT (consecutive treatment, 1h interval) | ~0.1 x 10⁸ |

| DFMT (consecutive treatment, 5h interval) | ~0.05 x 10⁸ |

| Lower bioluminescence indicates a smaller tumor burden.[1] |

| Physicochemical Properties of HPMA Copolymers for DFMTs | |

| Property | Value/Range |

| Size | 5 - 20 nm |

| Molecular Weight | 10 - 200 kDa (can be fractionated to narrow polydispersity) |

| Structure | Water-soluble, biocompatible random coil |

| Synthesis | Radical polymerization (e.g., RAFT) allows for controlled molecular weight and architecture |

| HPMA copolymers are versatile platforms for creating DFMTs with tailored properties.[9][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of DFMTs.

Synthesis of HPMA Copolymer-Oligonucleotide Conjugates

This protocol describes a general method for synthesizing HPMA copolymers with pendant oligonucleotide chains via radical polymerization.

Materials:

-

N-(2-hydroxypropyl)methacrylamide (HPMA)

-

Methacryloylated oligonucleotide monomer

-

Azobisisobutyronitrile (AIBN) or other radical initiator

-

Anhydrous solvent (e.g., DMSO, DMF)

-

Dialysis tubing (appropriate molecular weight cut-off)

Procedure:

-

Dissolve HPMA and the methacryloylated oligonucleotide monomer in the anhydrous solvent in a reaction vessel.

-

Add the radical initiator (e.g., AIBN) to the solution.

-

Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit polymerization.

-

Seal the vessel and heat to the appropriate temperature to initiate polymerization (typically 60-80 °C for AIBN).

-

Allow the reaction to proceed for a defined period (e.g., 6-24 hours) to achieve the desired molecular weight.

-

Terminate the polymerization by cooling the reaction mixture and exposing it to air.

-

Purify the resulting polymer conjugate by dialysis against a suitable solvent (e.g., water) to remove unreacted monomers and initiator fragments.

-

Lyophilize the purified polymer solution to obtain the solid HPMA copolymer-oligonucleotide conjugate.

-

Characterize the conjugate for molecular weight, polydispersity (by size exclusion chromatography), and oligonucleotide content (by UV-Vis spectroscopy).

Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This protocol details the steps for quantifying apoptosis in cells treated with DFMTs.

Materials:

-

Treated and untreated control cells

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI) staining solution

-

1X Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect both adherent and floating cells from the culture plates. For adherent cells, use a gentle cell scraper or trypsinization.

-

Washing: Wash the cells twice with ice-cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and resuspending the cell pellet in PBS.

-

Resuspension: Resuspend the washed cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 10 µL of PI staining solution to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Visualizing the Mechanisms and Workflows of Drug-Free Macromolecular Therapeutics

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways, experimental workflows, and logical relationships in DFMT research.

Caption: Signaling pathway of DFMT-induced apoptosis via CD20 crosslinking.

Caption: General experimental workflow for DFMT development and evaluation.

Caption: Core advantages and logical relationships of DFMTs.

Conclusion and Future Directions

Drug-Free Macromolecular Therapeutics have emerged as a promising new class of anticancer agents. Their unique mechanism of action, which avoids the use of small molecule drugs, offers the potential for improved safety profiles and efficacy in treating various malignancies. The foundational principles are well-established, and preclinical data strongly support their continued development.

Future research in this field will likely focus on several key areas:

-

Expansion to Other Targets: While CD20 has been a primary target, this approach could be adapted to other non-internalizing cell surface receptors on different types of cancer cells.

-

Optimization of Macromolecular Design: Further refinement of the polymer backbone, including its molecular weight, architecture, and the density of biorecognition motifs, could lead to even more potent DFMTs.

-

Combination Therapies: Investigating the synergistic effects of DFMTs with other cancer treatments, such as immunotherapy or targeted therapies, could open up new therapeutic avenues.

-

Clinical Translation: The ultimate goal is to translate these promising preclinical findings into effective therapies for patients. This will require rigorous clinical trials to establish their safety and efficacy in humans.

The continued exploration of drug-free macromolecular therapeutics holds the potential to revolutionize cancer treatment and offer new hope to patients with difficult-to-treat diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Drug-Free Macromolecular Therapeutics: Induction of Apoptosis by Coiled-Coil Mediated Crosslinking of Antigens on Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Therapeutics for Drug-Free Cancer Treatment [advancedsciencenews.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Drug-free Macromolecular Therapeutics Induce Apoptosis in Cells Isolated from Patients with B Cell Malignancies with Enhanced Apoptosis Induction by Pretreatment with Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drug-Free Macromolecular Therapeutics – Discovery and Innovation at University of Utah Health [discovery.med.utah.edu]

- 9. HPMA copolymers: Origins, early developments, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Directed Fibroblast-Myofibroblast Transition (DFMT) Technology

Introduction

Directed Fibroblast-Myofibroblast Transition (DFMT) technology encompasses a suite of methodologies designed to control and analyze the differentiation of fibroblasts into myofibroblasts. This transition is a critical cellular process in wound healing and the fundamental driver of fibrotic diseases.[1][2] Myofibroblasts are specialized, contractile cells responsible for depositing and remodeling the extracellular matrix (ECM). While essential for tissue repair, their persistent activation leads to excessive ECM deposition, tissue stiffening, and ultimately, organ failure.[2] Understanding and controlling this transition is therefore a primary objective in the development of anti-fibrotic therapies. This guide details the core mechanisms, experimental protocols, and key quantitative measures central to DFMT technology.

Core Mechanism: The Central Role of TGF-β Signaling

The primary driver for the fibroblast-to-myofibroblast transition is the cytokine Transforming Growth Factor-beta (TGF-β), particularly the TGF-β1 isoform.[1][3] Upon binding to its receptors on the fibroblast surface, TGF-β1 initiates a cascade of intracellular signaling events that can be broadly categorized into canonical and non-canonical pathways.

-

Canonical Pathway (Smad-Dependent): This is the principal signaling route for fibrosis. The binding of TGF-β1 to its Type II receptor (TGF-βRII) leads to the recruitment and phosphorylation of the Type I receptor (TGF-βRI, also known as ALK5). The activated TGF-βRI then phosphorylates the receptor-regulated Smads, primarily Smad2 and Smad3. These activated Smads form a complex with Smad4, which then translocates into the nucleus to act as a transcription factor, driving the expression of key pro-fibrotic genes.[4][5] This includes genes for α-smooth muscle actin (α-SMA), the hallmark protein of myofibroblasts, and ECM components like collagen.[3]

-

Non-Canonical Pathways (Smad-Independent): TGF-β1 also activates several other signaling pathways that contribute to the myofibroblast phenotype. These include mitogen-activated protein kinase (MAPK) pathways (such as ERK, JNK, and p38), the PI3K/Akt pathway, and Rho-like GTPase signaling.[3] These pathways can modulate Smad activity or directly influence gene expression related to cell proliferation, contraction, and matrix synthesis.[4]

Experimental Protocols and Data Presentation

The controlled induction and inhibition of the fibroblast-to-myofibroblast transition are cornerstones of fibrosis research. A standard in vitro model uses primary human lung fibroblasts, often derived from healthy donors or patients with idiopathic pulmonary fibrosis (IPF).[6]

Key Experimental Workflow: In Vitro Induction of Myofibroblast Transition

The following protocol outlines a typical workflow for inducing fibroblast-to-myofibroblast transition using TGF-β1 and assessing the effects of potential therapeutic compounds.[6]

Quantitative Data and Key Markers

The transition to a myofibroblast phenotype is characterized by distinct changes in gene and protein expression. Quantifying these changes is essential for evaluating the efficacy of anti-fibrotic compounds. The expression of α-smooth muscle actin (α-SMA) is considered a hallmark of myofibroblast differentiation.[6]

Table 1: Common Reagents and Conditions for In Vitro DFMT Assays

| Parameter | Typical Value / Condition | Rationale / Reference |

| Cell Type | Primary Human Lung Fibroblasts (from healthy or IPF donors) | Provides a disease-relevant cellular model.[6] |

| Seeding Density | 3,000 - 5,000 cells/well (96-well plate) | Density can influence the transition efficiency.[6][7] |

| Inducing Agent | Recombinant Human TGF-β1 | The primary physiological inducer of the transition.[6] |

| TGF-β1 Concentration | 1.0 - 10 ng/mL | Effective range to robustly induce α-SMA expression.[6][7] |

| Positive Control | ALK5 Inhibitor (e.g., 1 µM SB525334) | Blocks the canonical TGF-β pathway, preventing transition.[6] |

| Negative Control | Vehicle (e.g., 0.1% DMSO) | Controls for solvent effects on the cells.[6] |

| Incubation Time | 72 hours post-induction | Sufficient time for robust expression of myofibroblast markers.[6] |

Table 2: Key Quantitative Readouts for Myofibroblast Transition

| Readout Method | Target Marker | Expected Change with TGF-β1 | Purpose |

| High-Content Imaging | α-SMA protein | Significant Increase | Quantifies the primary phenotypic marker of myofibroblasts.[6] |

| High-Content Imaging | DAPI (Nuclei Count) | No Significant Change | Serves as a measure of cell viability and cytotoxicity.[6] |

| Quantitative PCR (qPCR) | ACTA2 (α-SMA gene) | Upregulation | Measures changes in gene transcription.[8] |

| Quantitative PCR (qPCR) | COL1A1, COL3A1 | Upregulation | Measures transcriptional changes in key collagen genes.[9] |

| Western Blot | α-SMA, Collagen I | Increased Protein Levels | Confirms changes in protein expression and provides semi-quantitative data.[10] |

| Collagen Assay | Secreted Collagen | Increased Concentration | Directly measures a key functional output of myofibroblasts.[11] |

Logical Relationships in Myofibroblast Differentiation

The process of a fibroblast differentiating into a myofibroblast involves a logical progression of events, from initial stimulus to a functional change in the cell's behavior and identity. This can be visualized as a state transition characterized by the acquisition of specific markers and functions.

References

- 1. Transforming Growth Factor-β1 (TGF-β1)-stimulated Fibroblast to Myofibroblast Differentiation Is Mediated by Hyaluronan (HA)-facilitated Epidermal Growth Factor Receptor (EGFR) and CD44 Co-localization in Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dzl.de [dzl.de]

- 3. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. criver.com [criver.com]

- 7. Fibroblast to myofibroblast transition is enhanced by increased cell density - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Potential Markers of Myofibroblast Differentiation Revealed by Single-Cell RNA Sequencing Analysis of Mesenchymal Stromal Cells in Profibrotic and Adipogenic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. biocompare.com [biocompare.com]

- 11. youtube.com [youtube.com]

The Discovery of α-Difluoromethyltyrosine (DFMT): A Technical Overview of an Enzyme-Activated Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles underlying the discovery and characterization of α-difluoromethyltyrosine (DFMT), a potent enzyme-activated inhibitor. While a singular seminal publication detailing the initial synthesis and evaluation of DFMT as a tyrosine aminotransferase (TAT) inhibitor remains elusive in publicly accessible literature, this document synthesizes the foundational knowledge from the broader field of enzyme-activated irreversible inhibitors, particularly drawing parallels from the extensively studied analogue, α-difluoromethylornithine (DFMO). This guide provides a framework for understanding the design, mechanism of action, and evaluation of such compounds, which are of significant interest in drug development.

Introduction to Enzyme-Activated Irreversible Inhibitors

Enzyme-activated irreversible inhibitors, also known as suicide inhibitors, are a class of compounds that are themselves unreactive but are transformed by the catalytic mechanism of a target enzyme into a reactive species. This species then covalently binds to the enzyme, leading to its irreversible inactivation. This targeted approach offers high specificity and potency, making it an attractive strategy in drug design. The discovery of DFMO, an irreversible inhibitor of ornithine decarboxylase, by researchers such as Philippe Bey and Michel Jung, paved the way for the development of other α-fluoroalkylamino acids as potent and specific enzyme inhibitors.

The Target: Tyrosine Aminotransferase (TAT)

Tyrosine aminotransferase (TAT), a pyridoxal phosphate (PLP)-dependent enzyme, plays a crucial role in the catabolism of tyrosine. It catalyzes the transamination of L-tyrosine to p-hydroxyphenylpyruvate. Dysregulation of TAT activity has been implicated in various metabolic disorders, making it a potential therapeutic target. The PLP cofactor is central to the catalytic mechanism, proceeding through a series of Schiff base intermediates, a feature that is exploited by enzyme-activated inhibitors like DFMT.

Proposed Mechanism of Action of DFMT

Based on the established mechanisms of other α-fluoroalkylamino acid inhibitors, the inactivation of tyrosine aminotransferase by DFMT is proposed to proceed as follows:

-

Initial Binding and Schiff Base Formation: DFMT, as a structural analogue of the natural substrate tyrosine, binds to the active site of TAT. The α-amino group of DFMT forms a Schiff base with the enzyme-bound pyridoxal phosphate (PLP) cofactor.

-

Enzyme-Catalyzed Decarboxylation and Fluoride Elimination: The enzyme's catalytic machinery initiates a decarboxylation or a related proton abstraction event, which is followed by the elimination of a fluoride ion from the difluoromethyl group. This elimination results in the formation of a highly reactive, electrophilic α,β-unsaturated imine intermediate.

-

Covalent Adduct Formation: A nucleophilic residue within the enzyme's active site, likely a cysteine or lysine, attacks the reactive intermediate. This attack forms a stable, covalent bond between the inhibitor and the enzyme.

-

Irreversible Inactivation: The formation of this covalent adduct results in the irreversible inactivation of the enzyme, as the catalytic machinery is now blocked.

Quantitative Analysis of Enzyme Inhibition

The potency of an irreversible inhibitor is typically characterized by its inactivation rate constant (kinact) and its inhibition constant (KI). Due to the absence of specific published data for DFMT's inhibition of TAT, the following table presents representative data for the inhibition of ornithine decarboxylase by DFMO to illustrate the format for presenting such quantitative information.

| Inhibitor | Target Enzyme | KI (μM) | kinact (min-1) |

| α-Difluoromethylornithine (DFMO) | Ornithine Decarboxylase | 38 | 0.057 |

Disclaimer: This data is for α-difluoromethylornithine (DFMO) and is provided as a representative example. The actual values for DFMT and its interaction with TAT would need to be determined experimentally.

Key Experimental Protocols

The discovery and characterization of an enzyme-activated inhibitor like DFMT would involve a series of key experiments:

Synthesis of α-Difluoromethyltyrosine (DFMT)

The synthesis of α-halomethyl amino acids typically involves multi-step organic synthesis protocols. A general approach could involve the construction of a suitable precursor followed by the introduction of the difluoromethyl group.

General Synthetic Strategy:

-

Protection of the amino and carboxyl groups of a tyrosine precursor.

-

Introduction of the difluoromethyl group at the α-position, potentially via a nucleophilic difluoromethylation reagent or by building the difluoromethylated side chain and attaching it to a glycine equivalent.

-

Deprotection to yield the final α-difluoromethyltyrosine.

Enzyme Inhibition Assays

To determine the inhibitory activity of DFMT against tyrosine aminotransferase, a continuous or discontinuous spectrophotometric assay would be employed to monitor the enzymatic reaction.

Protocol for Determining Time-Dependent Inhibition:

-

Enzyme Preparation: Purify tyrosine aminotransferase from a suitable source (e.g., rat liver) or use a commercially available recombinant enzyme.

-

Assay Buffer: Prepare a suitable buffer (e.g., potassium phosphate buffer, pH 7.5) containing the necessary cofactors (pyridoxal phosphate) and substrates (L-tyrosine and α-ketoglutarate).

-

Inhibition Reaction: Pre-incubate the enzyme with various concentrations of DFMT for different time intervals.

-

Activity Measurement: Initiate the enzymatic reaction by adding the substrates. Monitor the formation of the product (p-hydroxyphenylpyruvate) by measuring the increase in absorbance at a specific wavelength (e.g., 310 nm).

-

Data Analysis: Plot the natural logarithm of the remaining enzyme activity against the pre-incubation time for each inhibitor concentration. The slope of these lines will give the apparent first-order rate constant of inactivation (kobs). A secondary plot of kobs versus the inhibitor concentration will yield the values for kinact and KI.

Dialysis Experiments to Confirm Irreversibility

To confirm that the inhibition is irreversible, dialysis experiments are performed.

Protocol:

-

Incubate the enzyme with a concentration of DFMT sufficient to cause significant inhibition.

-

As a control, incubate the enzyme without the inhibitor.

-

Subject both the inhibited and control enzyme samples to extensive dialysis against a large volume of buffer to remove any unbound inhibitor.

-

After dialysis, measure the enzymatic activity of both samples. If the inhibition is irreversible, the activity of the DFMT-treated enzyme will not be restored.

Visualizing Pathways and Workflows

Proposed Signaling Pathway of TAT Inhibition by DFMT

Caption: Proposed mechanism of irreversible inhibition of Tyrosine Aminotransferase (TAT) by DFMT.

Experimental Workflow for Inhibitor Screeningdot

DFMT: Expanding Therapeutic Horizons Beyond B-Cell Malignancies

A Technical Guide on the Core Applications of Difluoromethylornithine (DFMT)

Introduction

Difluoromethylornithine (DFMT), also known as eflornithine, is a pivotal molecule in the landscape of cancer therapeutics. Initially recognized for its activity in hematological cancers, the potential of this ornithine decarboxylase (ODC) inhibitor extends far beyond B-cell malignancies. This technical guide delves into the core scientific principles underpinning DFMT's mechanism of action and explores its promising applications in a range of solid tumors. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of preclinical and clinical data, detailed experimental methodologies, and the intricate signaling pathways modulated by DFMT.

Mechanism of Action: Targeting the Polyamine Synthesis Pathway

DFMT is an irreversible inhibitor of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the polyamine biosynthesis pathway. Polyamines, including putrescine, spermidine, and spermine, are essential polycationic molecules crucial for cell proliferation, differentiation, and survival. Cancer cells exhibit a heightened demand for polyamines to sustain their rapid growth and division.

The ODC enzyme is a transcriptional target of the MYC oncogene, which is frequently amplified or overexpressed in a wide array of human cancers. By inhibiting ODC, DFMT effectively depletes intracellular polyamine pools, leading to cell cycle arrest, inhibition of protein translation, and ultimately, a reduction in tumor growth.

Below is a diagram illustrating the central role of ODC in the polyamine synthesis pathway and its regulation by oncogenic signals.

Caption: The Polyamine Synthesis Pathway and the inhibitory action of DFMT.

Preclinical Evidence in Non-B-Cell Malignancies

Extensive preclinical research has demonstrated the efficacy of DFMT in various solid tumor models. These studies provide a strong rationale for its clinical investigation beyond its initial applications.

Neuroblastoma

Neuroblastoma, a pediatric cancer of the sympathetic nervous system, is often characterized by MYCN amplification, making it a prime target for ODC inhibition. In vitro studies have shown that DFMT can inhibit the proliferation of neuroblastoma cell lines. For instance, the BE(2)-C cell line was found to be the most sensitive to DFMT treatment with an IC50 of 3.0 mM, while the SMS-KCNR and CHLA90 cell lines exhibited IC50 values of 10.6 mM and 25.8 mM, respectively, after 72 hours of treatment[1].

Breast Cancer

In breast cancer cell lines, DFMT has demonstrated differential effects based on estrogen receptor (ER) status. ER+ MCF-7 cells, which have higher baseline polyamine levels, show greater sensitivity to DFMO-induced growth inhibition compared to ER- MDA-MB-231 cells[2]. While a 5 mM concentration of DFMO resulted in an almost 60% decrease in intracellular polyamine content in both cell lines after 48 hours, the impact on cell number was more gradual, with less than a 15% decrease observed in the same timeframe[2]. However, at a concentration of 5 mM, DFMO completely inhibited colony formation in both cell lines[2].

Prostate Cancer

The prostate gland has one of the highest concentrations of polyamines in the human body, making it a logical target for DFMT. Preclinical studies in rodent models have shown that DFMO can decrease prostate polyamine levels and inhibit tumor growth[3]. In a nude mouse model, DFMO was effective in reducing the growth of human prostate cancer cell line xenografts[3]. Furthermore, in the transgenic adenocarcinoma mouse prostate (TRAMP) model, 1% DFMO in the diet led to a marked reduction in prostate weight and volume, as well as a decrease in metastasis[3].

Quantitative Preclinical Data Summary

| Cancer Type | Model System | Parameter | DFMT Concentration | Result | Reference |

| Neuroblastoma | BE(2)-C cell line | IC50 | 3.0 mM | 72 hours | [1] |

| Neuroblastoma | SMS-KCNR cell line | IC50 | 10.6 mM | 72 hours | [1] |

| Neuroblastoma | CHLA90 cell line | IC50 | 25.8 mM | 72 hours | [1] |

| Breast Cancer | MCF-7 & MDA-MB-231 | Polyamine Content | 5 mM | ~60% decrease | [2] |

| Breast Cancer | MCF-7 & MDA-MB-231 | Colony Formation | 5 mM | Complete inhibition | [2] |

| Prostate Cancer | TRAMP Mouse Model | Treatment | 1% in diet | Reduced prostate weight, volume, and metastasis | [3] |

Clinical Applications of DFMT in Solid Tumors

The promising preclinical data has translated into several clinical investigations of DFMT in non-B-cell malignancies, with notable successes in neuroblastoma and in the prevention of certain cancers.

Neuroblastoma

DFMT has shown significant promise in the treatment of high-risk neuroblastoma (HRNB). A phase II clinical trial (NMTRC003B) investigating DFMT as a maintenance therapy after standard upfront or refractory/relapse treatment demonstrated improved event-free survival (EFS) and overall survival (OS) compared to historical controls from the ANBL0032 trial[4]. Propensity score-matched analysis revealed that DFMT was associated with a hazard ratio (HR) for EFS of 0.50 (95% CI, 0.29 to 0.84; P = .008) and an HR for OS of 0.38 (95% CI, 0.19 to 0.76; P = .007)[4]. More recent data has indicated a four-year EFS from the end of immunotherapy of 84% in the DFMO group versus 72% in the non-DFMO group[5]. This has led to the FDA approval of DFMO for reducing the risk of relapse in adult and pediatric patients with high-risk neuroblastoma[5].

Non-Melanoma Skin Cancer (NMSC) Prevention

A phase III, randomized, double-blind, placebo-controlled trial evaluated the efficacy of DFMT (500 mg/m²/day) for the prevention of NMSC in individuals with a history of the disease. The study found that subjects receiving DFMT had a significantly lower rate of basal cell carcinomas (BCC) per year of follow-up compared to placebo (0.28 vs. 0.40, p=0.03)[3]. While the effect on squamous cell carcinoma (SCC) incidence was not statistically significant, the study highlighted the potential of DFMT as a chemopreventive agent for BCC[6][7].

Colon Adenoma Prevention

DFMT has also been investigated for its role in preventing the recurrence of colorectal adenomas, which are precursors to colorectal cancer. A phase IIb randomized placebo-controlled trial evaluated the effect of a year-long treatment with DFMT on polyamine levels in the rectal mucosa of men[3]. The study was designed to determine the optimal dose of DFMT that would reduce polyamine content with minimal side effects, paving the way for a larger phase III trial.

Clinical Trial Data Summary

| Cancer Type | Trial Phase | Intervention | Comparator | Key Outcome | Result | Reference |

| High-Risk Neuroblastoma | Phase II (NMTRC003B) | DFMT Maintenance | Historical Control (ANBL0032) | Event-Free Survival (EFS) | HR: 0.50 (p=0.008) | [4] |

| High-Risk Neuroblastoma | Phase II (NMTRC003B) | DFMT Maintenance | Historical Control (ANBL0032) | Overall Survival (OS) | HR: 0.38 (p=0.007) | [4] |

| High-Risk Neuroblastoma | Post-hoc Analysis | DFMT Maintenance | No DFMT | 4-Year EFS | 84% vs. 72% | [5] |

| Non-Melanoma Skin Cancer | Phase III | DFMT (500 mg/m²/day) | Placebo | Basal Cell Carcinoma Rate | 0.28 vs. 0.40 events/person-year (p=0.03) | [3] |

| Prostate Cancer | Phase IIb | DFMT | Placebo | Prostate Volume Change (1 year) | +0.14 cm³ vs. +2.95 cm³ (p=0.0301) | [3] |

| Prostate Cancer | Phase IIb | DFMT | Placebo | Prostate Putrescine Levels (1 year) | -60.8% vs. +139.5% (p=0.0014) | [3] |

Experimental Protocols

A critical component of advancing research is the ability to replicate and build upon previous findings. This section provides an overview of key experimental methodologies used in the evaluation of DFMT.

Cell Viability and Proliferation Assays

-

Objective: To determine the effect of DFMT on the growth and viability of cancer cell lines.

-

General Protocol:

-

Cell Seeding: Cancer cell lines (e.g., neuroblastoma, breast, prostate) are seeded in 96-well plates at a predetermined density.

-

DFMT Treatment: After allowing the cells to adhere, they are treated with a range of DFMT concentrations for a specified duration (e.g., 24, 48, 72 hours).

-

Viability Assessment: Cell viability is assessed using various methods, such as:

-

MTT Assay: Measures the metabolic activity of cells by the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan is proportional to the number of viable cells.

-

Trypan Blue Exclusion: Live cells with intact membranes exclude the trypan blue dye, while dead cells take it up. The number of live and dead cells is counted using a hemocytometer or an automated cell counter.

-

Crystal Violet Staining: Stains the DNA and proteins of adherent cells. The amount of dye retained is proportional to the cell number.

-

-

Data Analysis: The results are typically expressed as a percentage of viable cells compared to an untreated control. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

-

Caption: A generalized workflow for assessing cell viability after DFMT treatment.

Ornithine Decarboxylase (ODC) Activity Assay

-

Objective: To measure the enzymatic activity of ODC in cell or tissue lysates.

-

General Protocol:

-

Lysate Preparation: Cells or tissues are homogenized in a lysis buffer containing protease inhibitors.

-

Reaction Mixture: The lysate is incubated with a reaction mixture containing L-[1-¹⁴C]ornithine as a substrate.

-

CO₂ Trapping: The enzymatic reaction releases ¹⁴CO₂, which is trapped on a filter paper soaked in a scintillation cocktail or a basic solution.

-

Scintillation Counting: The amount of trapped ¹⁴CO₂ is quantified using a scintillation counter.

-

Data Analysis: The ODC activity is expressed as pmol or nmol of CO₂ released per milligram of protein per hour.

-

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of DFMT in a living organism.

-

General Protocol:

-

Cell Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

DFMT Administration: Mice are randomized into treatment and control groups. DFMT is administered through various routes, such as in the drinking water, by oral gavage, or through intraperitoneal injection.

-

Tumor Measurement: Tumor volume is measured periodically using calipers.

-

Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor volumes between the treatment and control groups.

-

Caption: A typical workflow for an in vivo tumor xenograft study with DFMT.

Conclusion and Future Directions

DFMT has emerged as a promising therapeutic agent with a well-defined mechanism of action that extends beyond its initial application in B-cell malignancies. The robust preclinical and clinical data in neuroblastoma, non-melanoma skin cancer, and its potential in prostate and colon cancer prevention underscore the broad applicability of targeting the polyamine synthesis pathway. The future of DFMT research lies in several key areas:

-

Combination Therapies: Exploring synergistic combinations of DFMT with other targeted therapies, chemotherapies, and immunotherapies to enhance efficacy and overcome potential resistance mechanisms.

-

Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to DFMT treatment. This could include MYC amplification status, ODC expression levels, or baseline polyamine levels.

-

Exploration in Other Solid Tumors: Investigating the efficacy of DFMT in other solid tumors with a known dependency on the polyamine pathway.

-

Optimizing Dosing and Delivery: Further refining dosing schedules and exploring novel drug delivery systems to maximize therapeutic index and minimize potential side effects.

The continued exploration of DFMT's potential will undoubtedly pave the way for new and effective treatment strategies for a range of cancers, offering hope to patients with otherwise limited therapeutic options.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The Effect of Difluoromethylornithine on Decreasing Prostate Size and Polyamines in Men: Results of a Year-Long Phase IIb Randomized Placebo-Controlled Chemoprevention Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nhswaleslibrarysearch.cardiff.ac.uk [nhswaleslibrarysearch.cardiff.ac.uk]

- 5. cclg.org.uk [cclg.org.uk]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Phase 1 study of high-dose DFMO, celecoxib, cyclophosphamide and topotecan for patients with relapsed neuroblastoma: a New Approaches to Neuroblastoma Therapy trial - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Human Serum Albumin in Advanced DFMT Constructs: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the role of Human Serum Albumin (HSA) as a core macromolecule in the design and application of Drug-Linker-Macromolecule-Fluorophore-Quencher-Targeting Moiety (DFMT) constructs. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical advantages of HSA, details experimental methodologies, and presents key quantitative data for the rational design of next-generation therapeutic and diagnostic agents.

Introduction: Human Serum Albumin as a Versatile Drug Delivery Platform

Human Serum Albumin (HSA) is the most abundant protein in human plasma and has emerged as an exemplary macromolecular carrier for drug delivery.[1] Its intrinsic properties, including excellent biocompatibility, biodegradability, non-immunogenicity, and a long circulatory half-life of approximately 19 days, make it an ideal candidate for enhancing the pharmacokinetic profiles of therapeutic agents.[2] HSA's natural propensity to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect, coupled with its ability to bind to various receptors overexpressed in cancer cells, provides a dual mechanism for targeted drug delivery.[2][3]

DFMT constructs represent a sophisticated class of bioconjugates designed for precise therapeutic action and real-time monitoring. In these constructs, HSA serves as the central scaffold, offering multiple sites for the attachment of drugs, linkers, targeting ligands, and FRET (Förster Resonance Energy Transfer) pairs (fluorophore and quencher) for controlled drug release and imaging.

Core Advantages of HSA in DFMT Constructs

The integration of HSA into DFMT constructs offers several key advantages:

-

Prolonged Circulation Half-Life: HSA's interaction with the neonatal Fc receptor (FcRn) salvages it from degradation, significantly extending the systemic circulation time of the conjugated drug.

-

Enhanced Tumor Targeting: HSA passively accumulates in tumor tissues via the EPR effect.[3] Furthermore, active targeting can be achieved by conjugating ligands such as folic acid to the HSA surface, which then bind to receptors like the folate receptor alpha (FRα) that are overexpressed on cancer cells.[4][5]

-

Improved Drug Solubility and Stability: HSA can solubilize hydrophobic drugs and protect them from enzymatic degradation in the bloodstream.[1]

-

Reduced Immunogenicity: As an endogenous protein, HSA minimizes the risk of immune responses that can be associated with synthetic polymer-based carriers.[1]

-

Versatile Conjugation Chemistry: The presence of numerous functional groups on the HSA surface, such as lysine and cysteine residues, allows for flexible and site-specific conjugation of various moieties.[1]

Quantitative Data on HSA-Based Constructs

The following tables summarize key quantitative parameters from studies on HSA-based drug delivery systems. This data is essential for the rational design and optimization of DFMT constructs.

| Parameter | Value | Drug/Construct | Reference |

| Nanoparticle Size | |||